Cytotoxic Potency in Cancer Cell Lines: Imidazophenazine Scaffold Benchmarking
In the absence of direct data for N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide itself, class-level evidence demonstrates that 2-aryl imidazo[4,5-b]phenazines can achieve potent and selective growth inhibition. The most active derivative in a panel of 14 compounds, 4f, exhibited a growth inhibition range of 11–82% across NCI-60 cell lines at 10 μM, with 82% GI against MOLT-4 leukemia cells [1]. Another congener, 4e, showed 88% GI against SK-OV-3 ovarian cancer cells at the same concentration [1]. These data provide a quantitative performance benchmark for evaluating this compound in similar assays.
| Evidence Dimension | Growth inhibition (GI%) at 10 µM |
|---|---|
| Target Compound Data | Not yet reported in published literature |
| Comparator Or Baseline | Imidazophenazine 4f: GI% = 11–82% (broad panel); 82% against MOLT-4. Compound 4e: GI% = 88% against SK-OV-3. |
| Quantified Difference | Cannot be calculated; class benchmark provided |
| Conditions | NCI-60 cell line panel; 10 µM compound concentration |
Why This Matters
Establishes a quantitative potency range for the imidazophenazine chemotype, allowing researchers to assess whether this specific acetamide derivative meets or exceeds the class benchmark for anticancer activity.
- [1] Imidazo[4,5-b]phenazines as Dual Topoisomerase I/IIα Inhibitors: Design, Synthesis, Biological Evaluation and Molecular Docking. Egypt. J. Chem. 2022. View Source
